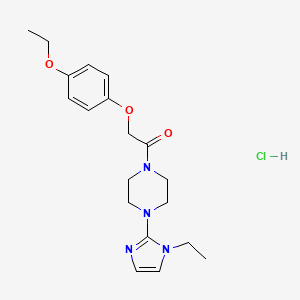

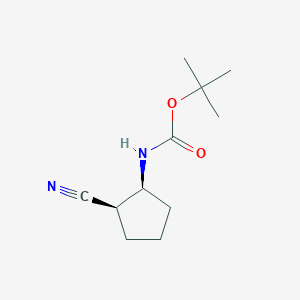

![molecular formula C12H19Cl2N3OS B2489760 2-chloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride CAS No. 1803597-34-3](/img/structure/B2489760.png)

2-chloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related thiazol-2-yl acetamide derivatives involves multi-step chemical reactions, starting from basic chemical precursors to achieve the desired molecular structure. Although specific synthesis details for the exact compound are not readily available, methodologies for synthesizing similar compounds involve reactions such as condensation, chlorination, and amide formation, highlighting the complexity and precision required in chemical synthesis processes (Saravanan et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of similar acetamide compounds reveals a significant orientation between different molecular rings, such as chlorophenyl and thiazole rings, indicating the three-dimensional conformation critical for the compound's physical and chemical properties. Intermolecular interactions, like C—H⋯O hydrogen bonding, play a crucial role in the crystal packing and stability of these compounds (Saravanan et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving thiazol-2-yl acetamide derivatives are foundational for their synthesis and further chemical modifications. These reactions include nucleophilic substitution, addition reactions, and the formation of heterocyclic systems. The presence of functional groups like chloro, methyl, and acetamide significantly influences the chemical reactivity and interaction of the compound with other chemical entities (Savchenko et al., 2020).

Physical Properties Analysis

The physical properties of thiazol-2-yl acetamide derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. The orientation of molecular rings and the types of intermolecular interactions contribute to these physical characteristics, which are essential for understanding the compound's behavior under different conditions (Boechat et al., 2011).

Chemical Properties Analysis

The chemical properties, such as acidity (pKa values), reactivity, and stability of thiazol-2-yl acetamide derivatives, are determined by their functional groups and molecular geometry. Studies on similar compounds have shown that these properties are critical for their potential biological activities and interactions with biological molecules (Duran & Canbaz, 2013).

Aplicaciones Científicas De Investigación

Anticancer Activity

Compounds related to 2-chloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride have been studied extensively for their anticancer properties. For instance, a study synthesized and evaluated 5-methyl-4-phenyl thiazole derivatives, including similar compounds, for their anticancer activity. These compounds demonstrated significant selective cytotoxicity against human lung adenocarcinoma cells, with one derivative showing high selectivity and inducing apoptosis in cancer cells (Evren et al., 2019). Another study synthesized benzimidazole–thiazole derivatives and found them to have promising anticancer activity against HepG2 and PC12 cancerous cell lines (Nofal et al., 2014).

Antimicrobial Activity

The compound's antimicrobial potential is also a subject of research. A study on arylidene compounds derived from 2-iminothiazolidine-4-one, which includes structurally related compounds, showed sensitivity against both gram-positive and gram-negative test organisms, indicating potential antimicrobial properties (Azeez & Abdullah, 2019).

Coordination Ability and Chemical Reactivity

A theoretical study on dichloro-substituted (1,3-thiazol-2-yl)acetamides, closely related to the compound , used natural bonding orbital analysis to discuss coordination ability and calculated various global reactivity descriptors. It found that these molecules showed potential coordination ability, varied chemical reactivity, and remarkable biological activities (Kumar & MisraNeeraj, 2014).

Biological Activity and Ligand-Protein Interactions

The biological activity and ligand-protein interactions of similar compounds were studied, focusing on benzothiazolinone acetamide analogs. Spectroscopic and quantum mechanical studies were conducted, along with modeling of ligand-protein interactions, indicating the compound's potential in various biological applications (Mary et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of this compound is the glycine transporter 1 (GlyT1) . GlyT1 is a protein that plays a crucial role in the regulation of glycine concentrations in the synaptic cleft. Dysfunction of GlyT1 has been suggested to be involved in psychiatric disorders such as schizophrenia .

Mode of Action

The compound interacts with its target, GlyT1, by inhibiting its function . This inhibition results in an increase in the concentration of glycine in the synaptic cleft, which can enhance the function of NMDA (N-methyl-D-aspartate) receptors. NMDA receptors are involved in learning and memory processes, and their dysfunction is associated with various neurological and psychiatric disorders.

Result of Action

The result of the compound’s action is an enhancement of NMDA receptor function due to increased glycine concentrations . This can potentially improve cognitive functions such as learning and memory. Moreover, by modulating the function of NMDA receptors, the compound may also have therapeutic potential for psychiatric disorders associated with NMDA receptor dysfunction, such as schizophrenia .

Propiedades

IUPAC Name |

2-chloro-N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3OS.ClH/c1-9-2-4-16(5-3-9)7-10-8-18-12(14-10)15-11(17)6-13;/h8-9H,2-7H2,1H3,(H,14,15,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJZPPGXMVESMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=CSC(=N2)NC(=O)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

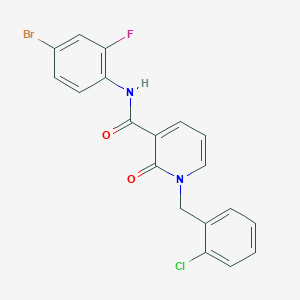

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2489683.png)

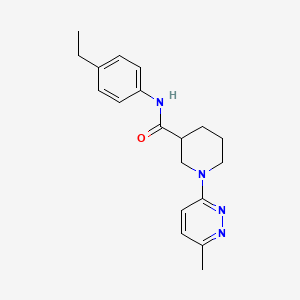

![(Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2489685.png)

![2-Amino-2-[3-(2,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2489693.png)

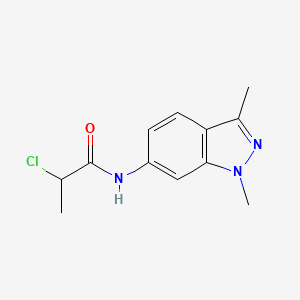

![2-Chloro-N-[[6-(trifluoromethyl)oxan-2-yl]methyl]acetamide](/img/structure/B2489694.png)

![N-(3,4-dichlorophenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2489695.png)

![Ethyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B2489697.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2489700.png)